molecular formula C12H9ClN2O2 B8347915 (6-Chloro-4-pyrimidinyl)methyl benzoate

(6-Chloro-4-pyrimidinyl)methyl benzoate

Cat. No.: B8347915
M. Wt: 248.66 g/mol
InChI Key: BNORWUOBFQQZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-4-pyrimidinyl)methyl benzoate is a useful research compound. Its molecular formula is C12H9ClN2O2 and its molecular weight is 248.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

(6-chloropyrimidin-4-yl)methyl benzoate

InChI

InChI=1S/C12H9ClN2O2/c13-11-6-10(14-8-15-11)7-17-12(16)9-4-2-1-3-5-9/h1-6,8H,7H2

InChI Key

BNORWUOBFQQZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc (4.81 g, 73.6 mmol) was suspended in THF (6 mL), treated with 1,2-dibromoethane (0.313 mL, 3.63 mmol) and the resulting mixture was heated at 60° C. under argon for 30 minutes. The reaction mixture was allowed to cool to room temperature, treated with trimethylchlorosilane (0.120 mL, 0.938 mmol) and the resulting mixture was stirred at room temperature for 30 minutes. A solution of iodomethyl benzoate (Intermediate 23, 3.15 g, 12.02 mmol) in THF (6 mL) was added and the resulting mixture was stirred at room temperature for 1 hour. This reaction mixture was added to a solution of 4,6-dichloropyrimidine (1.075 g, 7.21 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.695 g, 0.601 mmol) in THF (11 mL) and the resulting mixture was stirred at room temperature under argon for 18 hours. The reaction mixture was filtered through celite, diluted with saturated ammonium chloride solution and extracted with ethyl acetate (×2). The ethyl acetate layers were combined, dried under magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography (Biotage SP4) eluting with a gradient of 0-20% ethyl acetate and isohexane. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a yellow solid (394 mg);
Quantity
0.313 mL
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Quantity
3.15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
1.075 g
Type
reactant
Reaction Step Four
Name
Quantity
11 mL
Type
solvent
Reaction Step Four
Quantity
0.695 g
Type
catalyst
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
4.81 g
Type
catalyst
Reaction Step Six

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